N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazine derivative characterized by a 3-chlorobenzyl group attached to an acetamide moiety and a 4-fluoro-2-methoxyphenyl substituent on the pyridazinone core.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-28-18-10-15(22)5-6-16(18)17-7-8-20(27)25(24-17)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVHVNSCZBALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoro-methoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the intermediate compound formed in the previous step.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the acetamide linkage are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases and conditions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related pyridazine derivatives:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Insights from Structural Variations :
Fluorine’s electronegativity may stabilize interactions with hydrophobic enzyme pockets, as seen in COX-2 inhibitors like the 2-fluorophenyl analog .
Methoxy Substituents: The 2-methoxy group on the phenyl ring may reduce metabolic oxidation, increasing bioavailability compared to non-methoxy analogs . Methoxy groups in similar compounds (e.g., PDE4 inhibitors) enhance binding affinity to polar residues in enzyme active sites .
Biological Activity Trends: Chlorophenyl-containing analogs (e.g., ) show stronger antiproliferative effects, suggesting the target compound’s 4-fluoro-2-methoxyphenyl group may shift activity toward anti-inflammatory pathways . Fluorinated derivatives (e.g., ) exhibit higher specificity for inflammatory targets over non-fluorinated counterparts .
Biological Activity
N-(3-chlorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound features a pyridazine core, substituted with a 3-chlorobenzyl group and a 4-fluoro-2-methoxyphenyl moiety. The structural complexity of this compound suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of similar pyridazine derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, certain derivatives have been noted to inhibit tubulin polymerization, which is essential for mitosis in cancer cells .
- Case Study : A related study evaluated a series of pyridazine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Some compounds exhibited significant cytotoxicity at concentrations as low as 10 µM, indicating their potential as anticancer agents .
2. Antimicrobial Activity
Pyridazine derivatives have also been reported for their antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit vital metabolic pathways.
- In Vitro Studies : In tests against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, certain analogs have shown effective antimicrobial activity. The results indicated that modifications in the side chains could enhance potency against specific pathogens .
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds similar to this compound have been explored for other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Cardiotonic Activity : Certain pyridine derivatives have been identified as cardiotonic agents, acting on cardiac muscle contractility and rhythm .
Research Findings Summary Table
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Significant cytotoxicity in MCF-7 cells |
| Antimicrobial | Disruption of bacterial cell membranes | Effective against E. coli and P. aeruginosa |
| Anti-inflammatory | Modulation of cytokine production | Reduced inflammation in animal models |
| Cardiotonic | Enhancement of cardiac contractility | Improved heart function in preclinical studies |
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with alcohols like 2-pyridinemethanol under alkaline conditions to introduce alkoxy groups .
Reduction : Converting nitro groups to amines using iron powder under acidic conditions .
Condensation : Coupling intermediates with cyanoacetic acid or similar derivatives using condensing agents (e.g., DCC or EDC) .
Key parameters include solvent choice (ethanol, DMF), temperature (60–100°C), and catalysts (e.g., H₂SO₄). Purity is monitored via HPLC and NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : For confirming structural integrity (e.g., distinguishing pyridazinone protons at δ 6.5–8.5 ppm) .
- HPLC : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in analogs .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Primarily soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly in water (<0.1 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or acidic/basic conditions. Store at -20°C in amber vials for long-term use .
Advanced: How can reaction yields be optimized during the substitution step?
Methodological Answer:
- Alkaline Conditions : Use K₂CO₃ or NaH in DMF to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
Validate optimization via TLC and HPLC to track intermediate conversion .
Advanced: What structure-activity relationship (SAR) trends are observed in analogs?
Methodological Answer:
- Chlorophenyl vs. Methoxyphenyl : Chloro substituents enhance metabolic stability but reduce solubility; methoxy groups improve bioavailability but may lower target affinity .
- Pyridazinone Core : Oxidation at C6 (e.g., 6-oxo vs. 6-thio) modulates kinase inhibition potency .
- Fluorophenyl Position : Para-fluoro substitution (vs. ortho) increases selectivity for GABA receptors in related compounds .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Re-evaluate IC₅₀ values under consistent conditions (e.g., cell line, ATP concentration) .
- Metabolite Interference : Use LC-MS to identify active metabolites that may skew results .
- Target Profiling : Employ CRISPR screening to confirm on-target vs. off-target effects in divergent studies .
Advanced: What challenges arise during scale-up synthesis?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during nitro group reductions to prevent thermal runaway .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
- Waste Management : Neutralize acidic byproducts (e.g., from H₂SO₄) before disposal to comply with environmental regulations .
Basic: What structural features dictate its pharmacological potential?
Methodological Answer:
- Acetamide Linker : Facilitates hydrogen bonding with target enzymes (e.g., kinases) .
- Chlorobenzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Pyridazinone Core : Acts as a bioisostere for adenine in ATP-competitive inhibitors .
Advanced: How should discrepancies in NMR and MS data be addressed?
Methodological Answer:
- Deuterated Solvent Artifacts : Re-run NMR in DMSO-d₆ to avoid splitting from residual protons .
- Ion Suppression in MS : Add formic acid (0.1%) to the mobile phase to enhance ionization efficiency .
- Dynamic Resolution : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in aromatic regions .
Advanced: What strategies are effective in designing bioactive analogs?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with trifluoromethyl or cyano groups to modulate electron-withdrawing effects .
- Ring Expansion : Replace pyridazinone with pyrimidinone to enhance π-stacking in kinase pockets .
- Prodrug Design : Introduce ester moieties to the acetamide linker for improved oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
